molecular formula C38H26O4 B8222596 Hexaphthalic acid

Hexaphthalic acid

Cat. No.: B8222596
M. Wt: 546.6 g/mol
InChI Key: WZYFHDBTDJEEAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexaphthalic acid is a useful research compound. Its molecular formula is C38H26O4 and its molecular weight is 546.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Environmental Health Perspectives

Phthalates, including compounds structurally similar to hexaphthalic acid, have been studied for their impact on health and the environment. A study by Lind et al. (2012) demonstrated that certain phthalate metabolites are associated with increased fat distribution in elderly women. This research provides insight into how these compounds, related to this compound, affect lipid metabolism and obesity indices in humans (Lind et al., 2012).

Advances in Material Science

In the field of material science, this compound derivatives have been utilized to create novel materials. Duan et al. (2015) developed a new hexacarboxylic acid, which was used to construct a microporous metal-organic framework (MOF). This MOF exhibited high acetylene and methane storage capacities, highlighting the potential of this compound derivatives in advanced material applications (Duan et al., 2015).

Toxicology and Environmental Safety

The toxicity of compounds structurally related to this compound has been a subject of research in toxicology. Klimczak et al. (2018) explored the effects of hexachloronaphthalene on heme biosynthesis, oxidative stress, and hepatotoxicity in rats. This study contributes to the understanding of the systemic toxicity of complex phthalic acid derivatives (Klimczak et al., 2018).

Chemical Synthesis and Molecular Design

Research by Chupakhin et al. (2019) demonstrated the synthesis of cyclic hydroxamic acids, which are effective binders of soluble iron. These compounds, structurally related to this compound, could be useful in treating iron overload disease or as analogs of bacterial siderophores in antibiotic design (Chupakhin et al., 2019).

Molecular Modeling and Polymer Analysis

Cousin et al. (2012) investigated new polyphthalamides (PPA) through molecular modeling and compared the results with experimental data. Their study provides a computational method for predicting the properties of polyamides derived from this compound and related compounds (Cousin et al., 2012).

Properties

IUPAC Name

4-[4-[4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H26O4/c39-37(40)35-21-17-33(18-22-35)31-13-9-29(10-14-31)27-5-1-25(2-6-27)26-3-7-28(8-4-26)30-11-15-32(16-12-30)34-19-23-36(24-20-34)38(41)42/h1-24H,(H,39,40)(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYFHDBTDJEEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C6=CC=C(C=C6)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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